molecular formula C19H24N2O5S2 B215448 N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE

N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE

Katalognummer: B215448
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: NTJKNRAFRWXEKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that features both sulfonyl and sulfonamide functional groups

Eigenschaften

Molekularformel

C19H24N2O5S2

Molekulargewicht

424.5 g/mol

IUPAC-Name

2-benzylsulfonyl-N-[4-(diethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H24N2O5S2/c1-3-21(4-2)28(25,26)18-12-10-17(11-13-18)20-19(22)15-27(23,24)14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI-Schlüssel

NTJKNRAFRWXEKW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzylsulfonyl intermediate. This can be achieved by reacting benzyl mercaptan with an appropriate halide, such as benzyl bromide, in the presence of a base like potassium carbonate in acetone . The resulting benzylsulfide is then oxidized using hydrogen peroxide in acetic acid to form the benzylsulfonyl compound .

The next step involves the introduction of the acetamide group. This can be done by reacting the benzylsulfonyl intermediate with chloroacetyl chloride in the presence of a base, followed by the reaction with 4-(diethylsulfamoyl)aniline to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The sulfonyl and sulfonamide groups can be reduced to their corresponding sulfides and amines, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide and amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.

    Industry: Could be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets through its sulfonyl and sulfonamide groups. These interactions could involve the inhibition of enzymes or the modulation of protein-protein interactions, affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-PHENYLMETHANESULFONYLACETAMIDE apart from similar compounds is the presence of both sulfonyl and sulfonamide groups, which can provide unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.